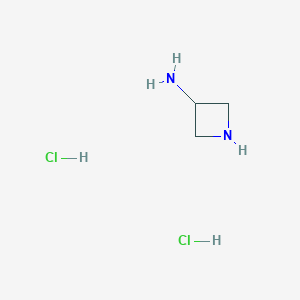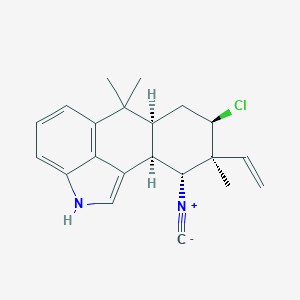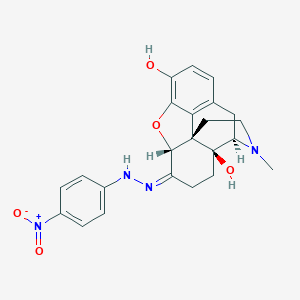
Oxypnph
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxypnph is a newly discovered chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using a unique method that involves the use of specialized equipment and techniques. The purpose of
Wirkmechanismus
The mechanism of action of Oxypnph is not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes and to interfere with the function of certain cellular pathways. It may also have an effect on the regulation of gene expression.
Biochemische Und Physiologische Effekte
Oxypnph has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It may also have neuroprotective effects and may be useful in the treatment of neurological disorders. Additionally, Oxypnph has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Oxypnph in lab experiments is its specificity. It has been shown to have activity against specific types of cancer cells and may be useful in the development of targeted cancer treatments. Additionally, Oxypnph has a relatively low toxicity profile, which makes it a safer alternative to other compounds that may have similar activity. However, one limitation of using Oxypnph in lab experiments is its cost. The specialized equipment and techniques required for its synthesis can be expensive, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on Oxypnph. One area of research is the development of new cancer treatments based on the compound's activity against cancer cells. Another area of research is the study of Oxypnph's mechanism of action and its effect on cellular pathways. Additionally, Oxypnph may have potential applications in the development of new drugs for the treatment of neurological disorders. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Conclusion
In conclusion, Oxypnph is a newly discovered chemical compound that has potential applications in scientific research. Its synthesis method involves the use of specialized equipment and techniques, and it has been shown to have activity against certain types of cancer cells and may be useful in the treatment of neurological disorders. While there are advantages to using Oxypnph in lab experiments, such as its specificity and low toxicity, there are also limitations, such as its cost. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Synthesemethoden
The synthesis of Oxypnph involves the use of specialized equipment and techniques. The process begins with the preparation of the starting materials, which are then combined in a specific order and under controlled conditions. The reaction proceeds under an inert atmosphere and at a specific temperature and pressure. The final product is purified using a combination of chromatography and recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
Oxypnph has potential applications in a variety of scientific research fields, including pharmacology, neuroscience, and biochemistry. It has been shown to have activity against certain types of cancer cells and may be useful in the development of new cancer treatments. It also has potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, Oxypnph may be useful in the study of biochemical pathways and the development of new drugs.
Eigenschaften
CAS-Nummer |
101365-17-7 |
|---|---|
Produktname |
Oxypnph |
Molekularformel |
C23H24N4O5 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(4R,4aS,7Z,7aR,12bS)-3-methyl-7-[(4-nitrophenyl)hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C23H24N4O5/c1-26-11-10-22-19-13-2-7-17(28)20(19)32-21(22)16(8-9-23(22,29)18(26)12-13)25-24-14-3-5-15(6-4-14)27(30)31/h2-7,18,21,24,28-29H,8-12H2,1H3/b25-16-/t18-,21+,22+,23-/m1/s1 |
InChI-Schlüssel |
DPKGAKCNOIPMOW-QINNMFRESA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4/C(=N\NC5=CC=C(C=C5)[N+](=O)[O-])/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |
SMILES |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
Kanonische SMILES |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
Synonyme |
oxymorphone 4-nitrophenylhydrazone OxyPNPH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



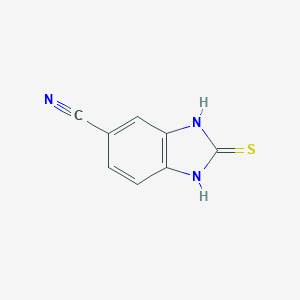
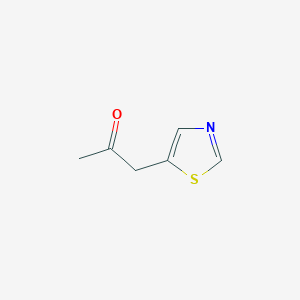
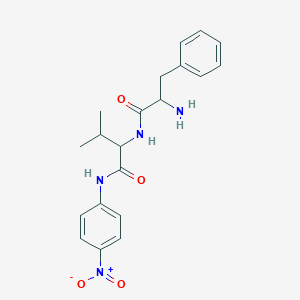



![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)

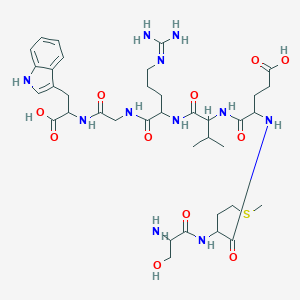
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)

